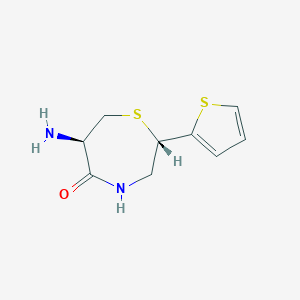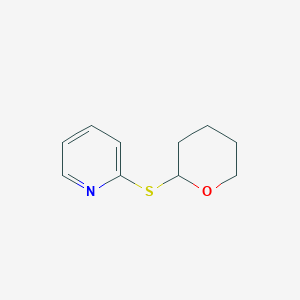
3-Epicorosolic acid
Overview
Description
3-Epicorosolic acid appears to be a compound of interest within the realm of organic chemistry, particularly in the study of natural products and their synthetic analogs. While specific literature on this compound is not identified, the study of related compounds, such as epicocconone analogs and epiceanothic acid, provides insights into the significance of natural product synthesis and the exploration of their potential biological activities.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, starting from basic building blocks like epichlorohydrin. For example, the synthesis of epicocconone analogs involves a strategy that includes dearomatization and the introduction of an aromatic ring to improve the photostability and quantum yields of the natural product, showcasing the methodological advancements in synthetic chemistry (Peixoto et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures is crucial in understanding the properties and reactivity of compounds. Techniques such as NMR, XRD, and crystallography are commonly used. The synthesis and characterization of compounds like epichlorohydrin derivatives reveal the importance of molecular structure in determining the chemical behavior and potential applications of organic molecules.
Chemical Reactions and Properties
Chemical reactions involving epichlorohydrin, a key building block, demonstrate the versatility of this compound in organic synthesis. For instance, its reactions with carboxylic acids catalyzed by chromium(III) acetate highlight the influence of reaction conditions on product formation and yield, essential knowledge for developing efficient synthetic pathways (Bukowski, 2004).
Scientific Research Applications
Inhibition of 11beta-Hydroxysteroid Dehydrogenase 1 : 3-Epicorosolic acid methyl ester is identified as a selective inhibitor of 11beta-HSD1, which is involved in the conversion of inactive 11-ketoglucocorticoids to active 11beta-hydroxyglucocorticoids (Rollinger et al., 2010).
Anti-skin Tumor and Anti-inflammatory Effects : This compound has shown to inhibit TPA-induced epidermal hyperproliferation and infiltrated mast cells in the dermis. It also significantly inhibits skin tumor promotion and reduces skin inflammation (Cho et al., 2015a), (Cho et al., 2015b).
Potential Antidiabetic Activity : Found in Crataegus pinnatifida fruits, this compound exhibits potential antidiabetic activity, suggesting its use as a functional food for diabetes treatment and associated complications (Chowdhury et al., 2014).
Anti-Allergy and Anti-Inflammatory Properties : As a triterpenoid found in loquat leaves, it has potential anti-allergy and anti-inflammatory properties (Tan et al., 2017).
Anti-Inflammatory and Antitumor-Promoting Effects : Extracted from Perilla frutescens leaves, this compound has demonstrated these effects (Banno et al., 2004).
Mechanism of Action
Target of Action
3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .
Mode of Action
This compound acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .
Biochemical Pathways
The inhibition of Cathepsin L by this compound impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .
Result of Action
The inhibition of Cathepsin L by this compound can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .
properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-RFMFWNHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 3-epicorosolic acid?
A1: this compound, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:
- Anti-diabetic activity: this compound exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []
- Anti-tumor activity: Studies have shown that this compound can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []
- Anti-inflammatory and anti-allergy activity: Research indicates that this compound exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]
Q2: What is the mechanism of action of this compound against α-glucosidase and PTP1B?
A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:
- α-glucosidase: this compound acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.
- PTP1B: this compound demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.
Q3: What structural features of this compound are important for its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of this compound responsible for its diverse biological effects.
Q4: Are there any known sources of this compound in nature?
A4: Yes, this compound has been isolated and identified from several plant sources, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




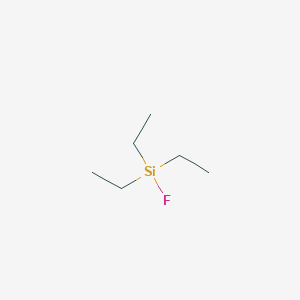
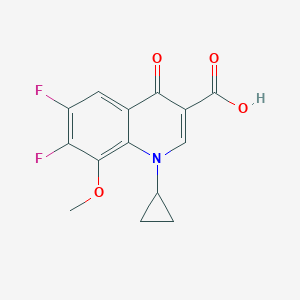
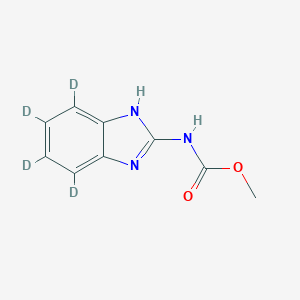
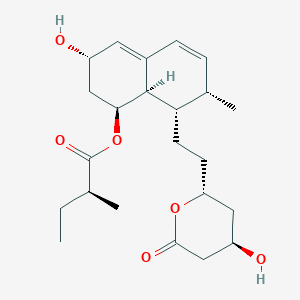
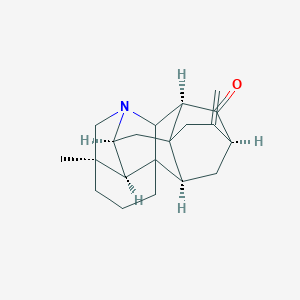
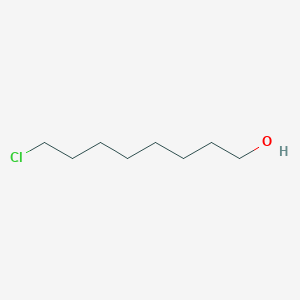

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
